molecular formula C22H18ClN3O5 B12453187 N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide

N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide

Cat. No.: B12453187
M. Wt: 439.8 g/mol
InChI Key: VFRLWVQDMRBOSH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 4,5-dimethoxy-2-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3-chloroaniline and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or a base like sodium hydroxide, to form the Schiff base intermediate.

    Formation of Benzamide: The Schiff base intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product, N-(3-chlorophenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-aminobenzamide: Similar structure but lacks the nitro and methoxy groups.

    N-(4-methoxyphenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide: Similar structure with a methoxy group instead of a chloro group.

Uniqueness

N-(3-chlorophenyl)-3-[(E)-[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino]benzamide is unique due to the presence of both chloro and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H18ClN3O5

Molecular Weight

439.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18ClN3O5/c1-30-20-10-15(19(26(28)29)12-21(20)31-2)13-24-17-7-3-5-14(9-17)22(27)25-18-8-4-6-16(23)11-18/h3-13H,1-2H3,(H,25,27)

InChI Key

VFRLWVQDMRBOSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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